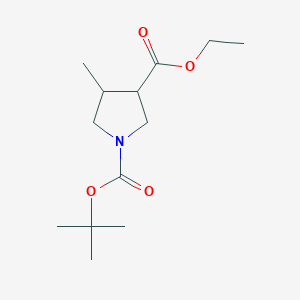

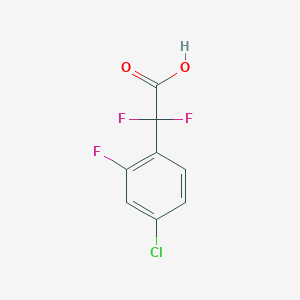

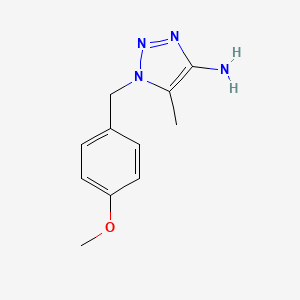

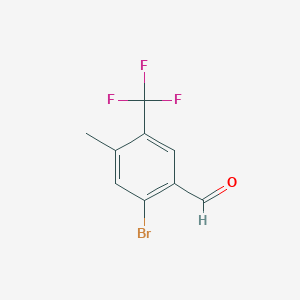

![molecular formula C13H15N5O4 B1407009 tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate CAS No. 1672675-25-0](/img/structure/B1407009.png)

tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate

Overview

Description

“tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate” is a chemical compound with the molecular formula C13H15N5O4 . It is used in scientific research and has diverse applications in fields like medicinal chemistry and material science.

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through condensation reactions . For instance, a series of new tert-butyl 2-(substituted benzamido) phenylcarbamate were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in databases like PubChem . These databases provide information on properties such as molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, polar surface area, and more .Scientific Research Applications

Synthesis and Chemical Properties

- Nitration processes in organic chemistry often utilize tert-butyl compounds. In a study, nitration of p-tert-butyltoluene in acetic anhydride was examined, leading to the formation of various adducts including tert-butyl methyl nitrophenyl acetate compounds (Fischer & Woderer, 1976).

- Palladium(II) complexes involving tert-butyl tetrazolylacetates have been synthesized, indicating the potential for tert-butyl-based compounds in the formation of water-soluble metal complexes (Protas et al., 2017).

Applications in Organic Reactions

- The study of synthesis and properties of tetra-(4-tert-butyl-5-nitro)phthalocyanines sheds light on the utility of tert-butyl based compounds in dyeing and catalysis (Rodionov et al., 2016).

Photophysical and Electrochemical Studies

- Iridium(III) complexes with phenyl-tetrazoles as cyclometalating ligands, including those with tert-butyl groups, have been studied for their electronic properties, highlighting the relevance of tert-butyl tetrazolates in luminescent materials and electrochemical applications (Monti et al., 2014).

Synthesis of Novel Compounds

- The serendipitous synthesis of (tert-Butyl-NNO-azoxy)acetonitrile and its subsequent applications in synthesizing nitrogen heterocycles demonstrate the versatility of tert-butyl-based compounds in organic synthesis (Klenov et al., 2016).

- A study on the synthesis of bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, including tert-butyl groups, provides insights into the medicinal chemistry applications of such compounds (Maftei et al., 2013).

Safety and Hazards

properties

IUPAC Name |

tert-butyl 2-[5-(3-nitrophenyl)tetrazol-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O4/c1-13(2,3)22-11(19)8-17-15-12(14-16-17)9-5-4-6-10(7-9)18(20)21/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSVUUNEFWIGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1N=C(N=N1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

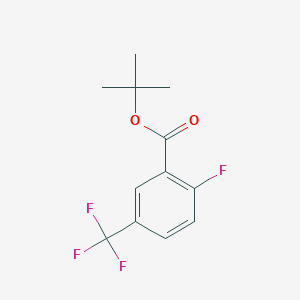

![tert-butyl 5-(2,2,2-trifluoroacetyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B1406930.png)